Thiourea, 1-(2-methoxybenzyl)-3-phenethyl-
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Overview
Description
Thiourea, 1-(2-methoxybenzyl)-3-phenethyl-, also known as MPTU, is a chemical compound that has been used in scientific research to study its biochemical and physiological effects. MPTU is a derivative of thiourea and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of Thiourea, 1-(2-methoxybenzyl)-3-phenethyl- is not fully understood. However, it has been proposed that Thiourea, 1-(2-methoxybenzyl)-3-phenethyl- may act by inhibiting the activity of enzymes involved in the production of reactive oxygen species. This can lead to a decrease in oxidative stress and cell damage.
Biochemical and Physiological Effects:
Thiourea, 1-(2-methoxybenzyl)-3-phenethyl- has been shown to have various biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. Thiourea, 1-(2-methoxybenzyl)-3-phenethyl- has also been shown to decrease the levels of reactive oxygen species and lipid peroxidation. In addition, Thiourea, 1-(2-methoxybenzyl)-3-phenethyl- has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins.
Advantages and Limitations for Lab Experiments
Thiourea, 1-(2-methoxybenzyl)-3-phenethyl- has several advantages for use in lab experiments. It is a stable compound and can be easily synthesized. Thiourea, 1-(2-methoxybenzyl)-3-phenethyl- is also soluble in water and organic solvents, making it easy to use in various experimental settings. However, Thiourea, 1-(2-methoxybenzyl)-3-phenethyl- has some limitations. It has low bioavailability and can be rapidly metabolized in vivo. This can limit its effectiveness as a therapeutic agent.
Future Directions
There are several future directions for the study of Thiourea, 1-(2-methoxybenzyl)-3-phenethyl-. One direction is to investigate its potential as a therapeutic agent for cancer treatment. Further studies are needed to determine the optimal dosage and administration route for Thiourea, 1-(2-methoxybenzyl)-3-phenethyl-. Another direction is to investigate its effects on other biological systems such as the nervous system and cardiovascular system. In addition, studies are needed to investigate the long-term effects of Thiourea, 1-(2-methoxybenzyl)-3-phenethyl- and its potential side effects.
Conclusion:
Thiourea, 1-(2-methoxybenzyl)-3-phenethyl- is a chemical compound that has been used in scientific research to study its biochemical and physiological effects. It has antioxidant properties and has been shown to inhibit the growth of cancer cells. Thiourea, 1-(2-methoxybenzyl)-3-phenethyl- can be easily synthesized and is soluble in water and organic solvents. However, it has low bioavailability and can be rapidly metabolized in vivo. Further studies are needed to investigate its potential as a therapeutic agent and its effects on other biological systems.
Synthesis Methods
Thiourea, 1-(2-methoxybenzyl)-3-phenethyl- can be synthesized using different methods. One method involves the reaction of 2-methoxybenzylamine with thiourea in the presence of a base such as sodium hydroxide. Another method involves the reaction of 2-methoxybenzyl isothiocyanate with phenethylamine. Both methods result in the formation of Thiourea, 1-(2-methoxybenzyl)-3-phenethyl-.
Scientific Research Applications
Thiourea, 1-(2-methoxybenzyl)-3-phenethyl- has been used in scientific research to study its effects on various biological systems. It has been found to have antioxidant properties and can protect cells from oxidative stress. Thiourea, 1-(2-methoxybenzyl)-3-phenethyl- has also been shown to inhibit the growth of cancer cells and induce apoptosis. It has been used in studies to investigate its potential as a therapeutic agent for cancer treatment.
properties
Product Name |
Thiourea, 1-(2-methoxybenzyl)-3-phenethyl- |
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Molecular Formula |
C17H20N2OS |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
1-[(2-methoxyphenyl)methyl]-3-(2-phenylethyl)thiourea |
InChI |
InChI=1S/C17H20N2OS/c1-20-16-10-6-5-9-15(16)13-19-17(21)18-12-11-14-7-3-2-4-8-14/h2-10H,11-13H2,1H3,(H2,18,19,21) |
InChI Key |
BHBYRCDHUBAMEM-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CNC(=S)NCCC2=CC=CC=C2 |
Canonical SMILES |
COC1=CC=CC=C1CNC(=S)NCCC2=CC=CC=C2 |
Origin of Product |
United States |
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